Pyrroloquinoline quinone-oxazole
Pyrroloquinoline quinone-oxazole
Brand Name:
Vulcanchem
CAS No.:
132847-84-8
VCID:
VC21158002
InChI:
InChI=1S/C15H7N3O7/c19-13(20)4-1-6(14(21)22)18-10-8(4)9-5(2-7(17-9)15(23)24)12-11(10)16-3-25-12/h1-3,18H,(H,19,20)(H,21,22)(H,23,24)
SMILES:
C1=C(NC2=C3C(=C4C=C(N=C4C2=C1C(=O)O)C(=O)O)OC=N3)C(=O)O
Molecular Formula:
C15H7N3O7
Molecular Weight:
341.23 g/mol
Pyrroloquinoline quinone-oxazole
CAS No.: 132847-84-8
Cat. No.: VC21158002
Molecular Formula: C15H7N3O7
Molecular Weight: 341.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132847-84-8 |
|---|---|
| Molecular Formula | C15H7N3O7 |
| Molecular Weight | 341.23 g/mol |
| IUPAC Name | 5-oxa-3,10,16-triazatetracyclo[10.4.0.02,6.07,11]hexadeca-1,3,6,8,10,12,14-heptaene-9,13,15-tricarboxylic acid |
| Standard InChI | InChI=1S/C15H7N3O7/c19-13(20)4-1-6(14(21)22)18-10-8(4)9-5(2-7(17-9)15(23)24)12-11(10)16-3-25-12/h1-3,18H,(H,19,20)(H,21,22)(H,23,24) |
| Standard InChI Key | ZHCMASFGIOURIO-UHFFFAOYSA-N |
| Isomeric SMILES | C1=C(C2=C(C3=C(C4=C2NC(=C4)C(=O)O)OC=N3)N=C1C(=O)O)C(=O)O |
| SMILES | C1=C(NC2=C3C(=C4C=C(N=C4C2=C1C(=O)O)C(=O)O)OC=N3)C(=O)O |
| Canonical SMILES | C1=C(NC2=C3C(=C4C=C(N=C4C2=C1C(=O)O)C(=O)O)OC=N3)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator